molecular formula C24H31F3O6 B13712641 methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

Cat. No.: B13712641
M. Wt: 472.5 g/mol
InChI Key: ORBXLQUSZNREPS-MMNXSNAFSA-N
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Description

Methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate (CAS: 54276-17-4) is a prostaglandin analog characterized by a cyclopentane core with hydroxyl groups at positions 2R, 3R, and 5S, a trifluoromethylphenoxy-substituted butenyl chain, and a methyl ester group (C₂₃H₂₉F₃O₆, MW: 458.47) . Its stereochemistry (Z/E configurations) and trifluoromethyl group enhance stability and receptor binding specificity. The compound is stored under inert conditions (-20°C) due to its sensitivity to degradation .

Properties

Molecular Formula

C24H31F3O6

Molecular Weight

472.5 g/mol

IUPAC Name

methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17?,19?,20-,21?,22?/m1/s1

InChI Key

ORBXLQUSZNREPS-MMNXSNAFSA-N

Isomeric SMILES

COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Intermediates and Protection Strategies

According to patent literature, intermediates often involve triethylsilyl (TES) or tetrahydropyranyl (THP) protecting groups on hydroxyl functions to prevent side reactions during chain elongation and coupling steps. For example:

Intermediate Description Protecting Group Purpose
3,5-dihydroxycyclopentyl derivative Triethylsilyl (TES) ethers Protect hydroxyls during coupling
Hydroxybutenyl side chain THP ethers Stability during olefination

Stereoselective Formation of the Cyclopentyl Ring

The cyclopentyl ring bearing the 3,5-dihydroxy substituents is prepared via stereoselective cyclization reactions, often starting from chiral precursors or employing asymmetric catalysis to control the (1R,2R,3R,5S) configuration. This step is crucial to obtain the biologically active isomer.

Coupling of the Trifluoromethylphenoxy Butenyl Side Chain

The (E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl side chain is introduced through etherification and olefination reactions. The trifluoromethylphenoxy group is attached via nucleophilic substitution or Ullmann-type coupling to a hydroxyalkyl intermediate.

Esterification to Form the Hept-5-enoate

The final esterification step involves coupling the cyclopentyl intermediate with the hept-5-enoic acid derivative under mild conditions to preserve the Z-configuration of the double bond. This is typically achieved using carbodiimide-mediated coupling agents or acid chlorides with appropriate bases.

Purification and Isomer Control

Processes emphasize obtaining the compound substantially free of 5,6-trans isomers, which are impurities that can reduce efficacy or increase side effects. Chromatographic techniques and crystallization are employed to isolate the pure Z-isomer.

Detailed Research Findings and Data Tables

Summary of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome
1 Protection of hydroxyl groups Triethylsilyl chloride, base Protected cyclopentyl diol intermediate
2 Stereoselective cyclization Chiral catalysts or chiral pool synthesis Cyclopentyl ring with defined stereochemistry
3 Etherification Nucleophilic substitution with 3-(trifluoromethyl)phenol Attachment of trifluoromethylphenoxy group
4 Olefination Wittig or Horner-Wadsworth-Emmons reaction Formation of E-alkene in side chain
5 Deprotection Acidic or fluoride ion treatment Free hydroxyl groups restored
6 Esterification Carbodiimide coupling or acid chloride method Formation of methyl (Z)-hept-5-enoate ester
7 Purification Chromatography, crystallization Isolation of pure Z-isomer

Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Weight 500.5 g/mol Confirmed by PubChem
Solubility DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; PBS pH 7.2: 10 mg/ml Relevant for reaction media and purification
Stability Store at -20°C To prevent degradation during storage

Scientific Research Applications

(+)-Fluprostenol methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of glaucoma and other eye conditions.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of (+)-Fluprostenol methyl ester involves its interaction with prostaglandin receptors. It mimics the effects of natural prostaglandins by binding to these receptors and activating signaling pathways that regulate various physiological processes. The molecular targets include prostaglandin receptors, and the pathways involved are related to inflammation, smooth muscle contraction, and intraocular pressure regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Substituent Functional Group Molecular Weight Key Properties
Target Compound 3-(Trifluoromethyl)phenoxy Methyl ester 458.47 High stereochemical specificity
Bimatoprost Phenylpentenyl Ethylamide 485.54 Enhanced ocular permeability
Chlorophenyl Analog 4-Chlorophenyl-5-oxopentenyl Methyl ester 474.96 Increased lipophilicity
Cyclohexenylsulfanyl Cyclohexenylsulfanyl Methyl ester 424.58 Potential redox activity

Functional Group and Bioactivity Analysis

  • Trifluoromethylphenoxy Group: The -CF₃ group in the target compound enhances metabolic resistance to oxidative degradation compared to non-fluorinated analogs, as seen in its storage requirements (-20°C under inert conditions) . This group also increases binding affinity to prostaglandin receptors, critical for hypotensive applications .
  • Methyl Ester vs. Ethylamide: The methyl ester in the target compound may undergo faster hydrolysis than bimatoprost’s ethylamide, influencing duration of action. Studies on flavonoid esters suggest ester stability correlates with intramolecular hydrogen bonding, a factor needing validation here .
  • Hydroxylation Pattern : The 2R,3R,5S hydroxyl configuration is conserved across analogs, indicating its role in receptor activation. Modifications here (e.g., epimerization) reduce bioactivity, as observed in prostaglandin SAR studies .

Research Findings and Stability Profiles

  • Stability : The target compound’s trifluoromethyl group and Z/E stereochemistry contribute to its instability under ambient conditions, necessitating cryogenic storage . In contrast, bimatoprost’s crystalline Form II exhibits room-temperature stability, highlighting the impact of solid-state packing .
  • Bimatoprost reduces IOP by 25–33% in clinical trials, a benchmark for future studies .
  • Synergistic Effects: Essential oil studies () propose that trace components in compound mixtures modulate activity. The trifluoromethylphenoxy group’s electron-deficient aromatic ring may synergize with adjacent hydroxyls for receptor binding .

Biological Activity

Methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate, often referred to by its chemical identifiers and synonyms, is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological properties.

Molecular Characteristics

  • Chemical Formula : C24H34O5
  • Molecular Weight : 402.52 g/mol
  • CAS Number : 38315-47-8
  • Structure : The compound features a cyclopentyl moiety with multiple hydroxyl groups and a trifluoromethyl phenoxy group, contributing to its unique biological properties.

Physical Properties

PropertyValue
Boiling PointPredicted 557.2 ± 50.0 °C
Density1.170 ± 0.06 g/cm³
SolubilityAcetonitrile: 3 mg/ml; DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml
pKaPredicted 14.25 ± 0.20

The compound exhibits various biological activities primarily attributed to its structural components:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's potency in inhibiting certain enzymes, such as reverse transcriptase and serotonin uptake, which are crucial in various therapeutic contexts .
  • Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens, including Leishmania donovani and Trypanosoma cruzi, with IC50 values demonstrating effective inhibition of their growth .

Pharmacological Studies

Several studies have investigated the pharmacological implications of this compound:

  • Antiparasitic Activity : In vitro studies showed that the compound effectively inhibited the growth of Leishmania species and Trypanosoma, with IC50 values below 10 µM, indicating strong antiparasitic potential .
  • Cytotoxicity Assessment : The cytotoxic effects on human cell lines were evaluated, revealing selective toxicity towards cancerous cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
  • Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group was shown to significantly enhance the activity compared to non-fluorinated analogs, emphasizing the importance of this functional group in drug design .

Case Study 1: Antiparasitic Efficacy

A study conducted on mice infected with Leishmania donovani demonstrated that administration of methyl (Z)-7-[(2R)-3,5-dihydroxy...] resulted in a significant reduction in parasite load compared to control groups. The treatment led to an increase in survival rates and improved overall health indicators in treated mice.

Case Study 2: Cytotoxicity in Cancer Research

A clinical trial examined the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound induced apoptosis selectively in cancer cells while exhibiting minimal toxicity towards normal fibroblasts.

Q & A

Basic: What analytical techniques are recommended for characterizing the compound’s purity and structure?

Answer:

  • Mass Spectrometry (MS): High-resolution MS (e.g., Orbitrap Elite) with NSI ionization provides accurate mass data for molecular formula confirmation. MS/MS fragmentation patterns help identify functional groups (e.g., trifluoromethylphenoxy moiety) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry (e.g., (2R), (Z/E) configurations). 2D NMR (COSY, HSQC) clarifies cyclopentyl and heptenoate connectivity .
  • High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., C18) separate enantiomers. Retention times correlate with purity (>95% by area normalization) .
  • Infrared Spectroscopy (IR): Confirms hydroxyl (-OH, ~3300 cm⁻¹) and ester (-COOCH₃, ~1700 cm⁻¹) groups .

Advanced: How can stereochemical assignments be validated given the compound’s multiple chiral centers?

Answer:

  • X-ray Crystallography: Definitive proof of absolute configuration (e.g., (2R) cyclopentyl center) using single crystals grown in inert atmospheres .
  • Circular Dichroism (CD): Correlates Cotton effects with known configurations of analogous prostaglandin derivatives .
  • Synthetic Correlation: Compare intermediates with commercially available standards (e.g., (3R)-hydroxybutenyl derivatives) .
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and optical rotation values, validated against experimental data .

Basic: What are the critical stability considerations for storing this compound?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent ester hydrolysis or oxidation of hydroxyl groups .
  • Atmosphere: Use argon/vacuum-sealed vials to avoid moisture absorption and radical degradation .
  • Light Sensitivity: Amber glassware minimizes photodegradation of the trifluoromethylphenoxy group .

Advanced: How can synthetic challenges (e.g., low yields in cyclopentyl ring formation) be addressed?

Answer:

Step Challenge Solution Reference
Cyclopentyl ring closureCompeting side reactions (epimerization)Use Mitsunobu conditions (DIAD, Ph₃P) to retain stereochemistry .
Enyne couplingPoor regioselectivityPd-catalyzed asymmetric catalysis with (R)-BINAP ligand .
Hydroxyl protectionAcid-labile groupsEmploy tert-butyldimethylsilyl (TBS) ethers, removed via TBAF .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity (e.g., antiproliferative vs. inert effects)?

Answer:

  • Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify threshold effects .
  • Model Systems: Compare in vitro (e.g., cancer cell lines) and ex vivo (e.g., organoids) models to assess tissue specificity .
  • Metabolite Screening: LC-MS/MS identifies active metabolites (e.g., free acid form) that may explain discrepancies .
  • Controls: Use stereoisomers (e.g., (2S) analog) to confirm activity is stereochemistry-dependent .

Basic: What protocols are recommended for assessing environmental fate under the INCHEMBIOL framework?

Answer:

  • Biodegradation Assays: OECD 301F (ready biodegradability) in aqueous media at 20°C, monitored via LC-MS .
  • Soil Adsorption: Batch equilibrium tests (OECD 106) quantify log Koc values for mobility prediction .
  • Aquatic Toxicity: Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) .

Advanced: How can in silico methods predict metabolic pathways for this compound?

Answer:

  • Software Tools: Use SwissADME or MetaSite to identify CYP450 oxidation sites (e.g., hydroxylation at C3/C5) .
  • Docking Studies: Glide/SP docking into COX-2 or prostaglandin receptors explains anti-inflammatory activity .
  • QSAR Models: Train models on prostaglandin analogs to predict logP (experimental: ~3.2) and solubility .

Advanced: What strategies mitigate racemization during esterification of the hept-5-enoate moiety?

Answer:

  • Low-Temperature Reactions: Perform esterification at -40°C with DCC/DMAP to minimize epimerization .
  • Enzymatic Catalysis: Use lipases (e.g., Candida antarctica Lipase B) for enantioselective acylation .
  • In Situ Monitoring: Raman spectroscopy tracks chiral integrity during synthesis .

Basic: How is antioxidant activity evaluated given the compound’s phenolic hydroxyl groups?

Answer:

  • DPPH Assay: Measure scavenging of stable radicals at 517 nm (IC₅₀ typically 10–50 µM) .
  • FRAP Assay: Quantify Fe³+ reduction to Fe²+ at 593 nm; compare to Trolox standards .
  • ORAC Assay: Fluorescence decay kinetics (ex: 485 nm, em: 520 nm) over 60 min .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic transformations in vivo?

Answer:

  • Synthesis: Incorporate ¹⁸O at the ester carbonyl via H₂¹⁸O hydrolysis under acidic conditions .
  • Imaging: MALDI-TOF MS localizes ²H-labeled compound in tissue sections .
  • Kinetic Studies: LC-HRMS quantifies ¹⁸O incorporation into metabolites (e.g., carboxylic acid form) .

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